6-amino-2,3-dihydro-1H-indene-4-carboxylic acid is a compound of significant interest in organic chemistry and medicinal research. It is classified as an amino acid derivative with potential applications in biochemical research and drug development. The compound is noted for its structural features, which include an indene core with amino and carboxylic acid functional groups.
This compound can be synthesized through various organic reactions, and it is commercially available from chemical suppliers. Its unique structure makes it a valuable building block in the synthesis of more complex organic molecules.
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid falls under the category of heterocyclic compounds, specifically indenes, which are bicyclic compounds containing a five-membered ring fused to a six-membered benzene ring. Its classification as an amino acid derivative allows it to participate in biological processes, particularly as a potential inhibitor of specific receptors.
The synthesis of 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. Key steps include:
The synthetic routes often utilize reagents such as carbon dioxide for carboxylation and various amines for introducing the amino group. Reaction conditions are optimized for yield and purity, often involving solvents like dimethylformamide or ethanol under controlled temperatures.
The molecular formula for 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid is with a molecular weight of approximately 177.2 g/mol. The structural representation can be denoted as follows:
This structure features a bicyclic indene framework with an amino group at position 6 and a carboxylic acid at position 4.
The compound's structural data can be accessed through databases such as PubChem and BenchChem, which provide additional information on its physical properties and potential derivatives.
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions are various substituted indene derivatives that may have distinct biological activities.
The mechanism of action for 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid primarily involves its interaction with biological receptors. Notably, it has been shown to bind to Discoidin Domain Receptor 1 (DDR1), inhibiting its kinase activity.
In laboratory studies, this compound demonstrated promising results in suppressing DDR1 signaling pathways associated with collagen-induced epithelial-mesenchymal transition, which is relevant in cancer progression. The binding affinity was measured with a dissociation constant (Kd) of approximately 5.9 nM, indicating strong interaction with the receptor.
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid typically appears as a white to off-white solid with high purity levels (97% or greater). It is soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.
The compound exhibits standard reactivity associated with amino acids and carboxylic acids:
Relevant data regarding melting point, boiling point, and solubility can vary based on purity and specific synthesis methods employed.
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid is utilized in various scientific applications:
The precise introduction of the amino group at the C4 position of the indene scaffold represents a critical initial step in synthesizing 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid. This process typically begins with the formation of the bicyclic indene core through cyclization of substituted benzyl halides or propiophenone derivatives. Nitration is then performed using a mixture of concentrated nitric and sulfuric acids under rigorously controlled temperatures (0–5°C) to prevent polynitration and oxidative degradation. The electrophilic aromatic substitution predominantly yields the 4-nitroindane isomer due to the electron-donating nature of the alicyclic ring, though minor amounts (∼8–12%) of the 6-nitro isomer may form as byproducts [5].
Subsequent reduction of the nitro group employs catalytic hydrogenation with palladium on carbon (Pd/C, 5–10% loading) or platinum oxide under moderate hydrogen pressure (20–50 psi). Alternative chemical reduction protocols use iron or zinc in acidic media, though these generate substantial metal waste. The reduction step proceeds with >95% conversion when conducted in polar protic solvents like ethanol or methanol at 25–50°C. Critical to this stage is the exclusion of oxygen to prevent deamination or oxidative side reactions, which can reduce yields by 15–30% if not properly managed [5] [8].
Table 1: Comparative Analysis of Nitro Reduction Methods
Reduction Method | Catalyst/Reductant | Solvent | Temperature | Yield | Byproducts |
---|---|---|---|---|---|
Catalytic Hydrogenation | 5% Pd/C | Ethanol | 25°C | 92–95% | <5% |
Catalytic Hydrogenation | PtO₂ | Methanol | 40°C | 90–93% | <7% |
Chemical Reduction | Fe/HCl | Water/Ethanol | 70°C | 75–80% | Aniline derivatives (15%) |
Chemical Reduction | Zn/AcOH | Acetic Acid | 60°C | 70–78% | Hydroxylamines (12%) |
Carboxyl functionalization at the C1 position employs two primary strategies: Kolbe-Schmitt carboxylation or metal-halogen exchange followed by carbonation. In the Kolbe-Schmitt approach, the aminated indane intermediate is reacted with potassium hydroxide and carbon dioxide under high pressure (80–100 atm) at 150–200°C. This method yields 60–75% of the carboxylic acid product but suffers from regioselectivity challenges and decarboxylation side reactions.
Superior regiocontrol is achieved through halogenation (bromination) at C1, followed by metalation with n-butyllithium at –78°C and subsequent quenching with solid carbon dioxide. This method achieves 85–92% yields due to the stability of the aryllithium intermediate and requires strict anhydrous conditions to prevent protonation. Recent innovations utilize organocatalysts like betaine and guanidine carbonate to facilitate one-pot carboxylation. Betaine catalyzes the initial Knoevenagel condensation, while guanidine carbonate mediates the carboxylative cyclization at ambient temperatures, reducing energy input by 40% compared to thermal methods [8].
The indene core requires partial saturation to achieve the thermodynamically stable 2,3-dihydro-1H-indene configuration essential for pharmacological activity. Catalytic hydrogenation using Pd/Al₂O₃ or Rh/C catalysts selectively reduces the C2–C3 double bond without affecting aromatic rings or amino groups. Reaction parameters critically influence outcomes:
Notably, in situ FTIR monitoring reveals that temperatures exceeding 80°C trigger deaminative side reactions, reducing yields by 12–18%. Hydrogenation efficiency plateaus at 94% when conducted in isopropyl acetate with 5% Pd/Al₂O₃ at 45 psi and 65°C [5] .
Table 2: Hydrogenation Catalyst Performance Profile
Catalyst | Support | Solvent | H₂ Pressure (psi) | Conversion | Selectivity |
---|---|---|---|---|---|
Pd (5%) | Al₂O₃ | Isopropyl acetate | 45 | 98% | 94% |
Pd (3%) | C | Ethanol | 50 | 95% | 90% |
Rh (4%) | Al₂O₃ | Ethyl acetate | 60 | 92% | 88% |
Pt (5%) | C | Methanol | 40 | 90% | 85% |
Traditional batch processing for 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid synthesis faces limitations in mass transfer efficiency and thermal management, particularly during exothermic nitration and hydrogenation steps. Continuous-flow systems resolve these challenges through:
These systems achieve 40–60% reductions in solvent consumption and enable real-time analytics through integrated FTIR and UV detectors. Pilot-scale trials demonstrate consistent production of 98.5% pure product at 50 kg/day throughput, outperforming batch reactors by 25% in yield and 40% in energy efficiency [5].
Industrial synthesis contends with three principal impurities: decarboxylated amines (5–12%), isomeric carboxylic acids (3–8%), and dimeric species (2–5%). Mitigation strategies include:
Continuous extraction with supercritical CO₂ replaces traditional solvent washes, reducing organic waste by 70% while recovering 98% pure product. These innovations collectively elevate overall yield from 52% (batch) to 86% (continuous) and reduce HPLC purity costs by 60% [3] [5].
Table 3: Industrial Byproduct Control Strategies
Impurity Type | Formation Mechanism | Minimization Strategy | Residual Levels |
---|---|---|---|
Decarboxylated amine | Thermal degradation during carboxylation | Low-temperature carbonation (–78°C) | <0.8% |
6-Carboxylic acid isomer | Regioselectivity failure in carboxylation | Directed ortho-metalation blocking group | <1.2% |
Dimeric species | Radical coupling during hydrogenation | O₂ exclusion (<1 ppm) and radical inhibitors | <0.5% |
Hydroxylamine derivatives | Incomplete nitro reduction | H₂ pressure optimization (45–50 psi) | <0.3% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1